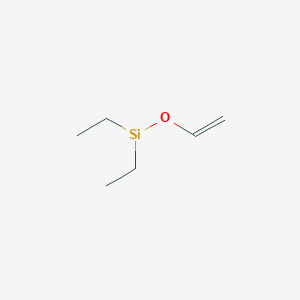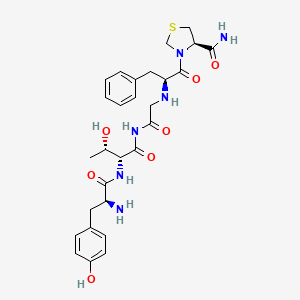
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) is a synthetic analog of enkephalins, which are endogenous opioid peptides involved in regulating nociception (pain sensation) in the body . This compound is designed to mimic the natural enkephalins and bind to the body’s opioid receptors, potentially offering analgesic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) involves a multi-step process. One common method includes the use of a one-pot three-component synthesis involving 2-amino-5-chlorophenol, different aldehydes, and N,N-dimethylformamide (DMF) with glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as nano-catalysis and green chemistry approaches are employed to enhance the efficiency and environmental sustainability of the production process .
化学反応の分析
Types of Reactions
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学的研究の応用
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of thiazolidine derivatives in various chemical reactions.
Biology: Investigated for its potential role in modulating pain sensation and stress response in the body.
Medicine: Explored as a potential analgesic agent due to its ability to bind to opioid receptors.
Industry: Utilized in the synthesis of other bioactive compounds and as a probe in drug design.
作用機序
The mechanism of action of Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) involves binding to the delta and mu opioid receptors in the body . These receptors are G-protein-coupled receptors that mediate the effects of endogenous opioids. Upon binding, the compound activates intracellular signaling pathways that result in analgesic effects and modulation of stress response .
類似化合物との比較
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with a similar structure and function.
Met-enkephalin: A naturally occurring enkephalin with a methionine residue.
Thiazolidine derivatives: Compounds with a thiazolidine ring structure, used in various medicinal applications.
Uniqueness
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) is unique due to its synthetic origin and specific modifications that enhance its stability and binding affinity to opioid receptors . This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
64889-80-1 |
|---|---|
分子式 |
C28H36N6O7S |
分子量 |
600.7 g/mol |
IUPAC名 |
(4R)-3-[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C28H36N6O7S/c1-16(35)24(33-26(39)20(29)11-18-7-9-19(36)10-8-18)27(40)32-23(37)13-31-21(12-17-5-3-2-4-6-17)28(41)34-15-42-14-22(34)25(30)38/h2-10,16,20-22,24,31,35-36H,11-15,29H2,1H3,(H2,30,38)(H,33,39)(H,32,37,40)/t16-,20-,21-,22-,24+/m0/s1 |
InChIキー |
XWEXYQXVJBTXIE-GURFEQJZSA-N |
異性体SMILES |
C[C@@H]([C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
正規SMILES |
CC(C(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
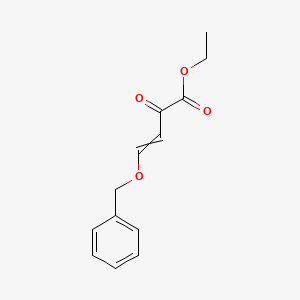
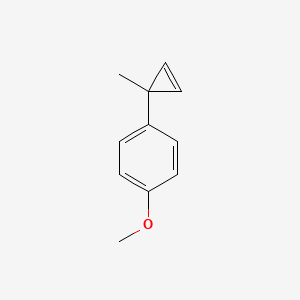
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)


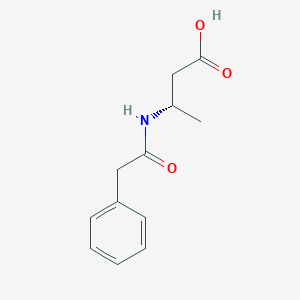


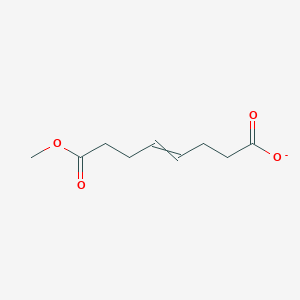
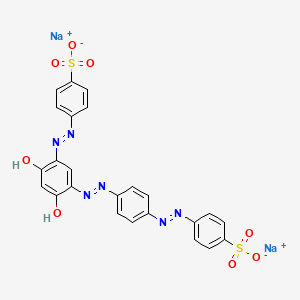
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
